Tyverb -

Tyverb

Catalog Number: EVT-1580101
CAS Number:
Molecular Formula: C36H34ClFN4O7S2
Molecular Weight: 753.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
Source and Classification

Lapatinib is derived from a class of compounds known as quinazoline derivatives. It was developed by GlaxoSmithKline and received approval from the U.S. Food and Drug Administration in 2007 for use in combination with capecitabine for patients with advanced or metastatic breast cancer. The drug is classified under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of lapatinib involves several key steps, typically starting with the condensation of various chemical precursors to form the core quinazoline structure. A notable method includes:

  1. Condensation Reaction: The process begins with the reaction between 6-nitroquinazolin-4-ol and various amines in the presence of a solvent such as methanol or dimethylformamide.
  2. Cyclization: This step involves forming the quinazoline ring structure through cyclization reactions facilitated by heating.
  3. Reduction: Subsequent reduction reactions convert nitro groups into amines, which are crucial for biological activity.
  4. Final Modification: The final steps often involve protecting groups being removed and further modifications to enhance pharmacological properties.

The detailed synthesis can yield lapatinib in high purity, typically over 95% as confirmed by high-performance liquid chromatography analysis .

Molecular Structure Analysis

Structure and Data

Lapatinib has a complex molecular structure characterized by its quinazoline core. The chemical formula for lapatinib ditosylate monohydrate is C_{21}H_{21}ClF_{3}N_{5}O_{4}S_{2}. Its molar mass is approximately 581.99 g/mol.

  • Molecular Structure: Lapatinib consists of a quinazoline moiety substituted with various functional groups that enhance its binding affinity to HER2 and EGFR.
  • Crystallography: It exists as a non-hygroscopic yellow crystalline solid, with polymorphic forms identified during characterization studies using X-ray diffraction techniques .
Chemical Reactions Analysis

Reactions and Technical Details

Lapatinib undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Key to forming the final product, where nucleophiles attack electrophilic centers on the quinazoline ring.
  2. Reduction Reactions: These are critical for converting nitro groups into amino groups, enhancing the drug's activity against targeted receptors.
  3. Salt Formation: The conversion into tosylate salt enhances solubility and bioavailability, which is crucial for its therapeutic efficacy .
Mechanism of Action

Process and Data

Lapatinib exerts its therapeutic effects primarily through inhibition of HER2 and EGFR tyrosine kinases.

  • Inhibition Mechanism: By binding to the ATP-binding site of these receptors, lapatinib prevents autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.
  • Clinical Data: Studies have shown that lapatinib effectively reduces tumor growth in HER2-positive breast cancer models, leading to increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lapatinib exhibits several notable physical and chemical properties:

  • Solubility: Practically insoluble in aqueous media but soluble in organic solvents such as dimethyl sulfoxide.
  • pH Stability: The compound maintains stability across a range of pH levels but is sensitive to extreme conditions.
  • Melting Point: The melting point ranges around 170°C, indicating good thermal stability.

Additional characterization methods include UV spectroscopy and infrared spectroscopy to confirm functional groups present within the molecule .

Applications

Scientific Uses

Lapatinib is primarily utilized in oncology, specifically for:

  • Breast Cancer Treatment: It is used in combination therapies for metastatic breast cancer, particularly effective against HER2-positive tumors.
  • Research Applications: Lapatinib serves as a model compound in studies investigating resistance mechanisms in cancer therapies, aiding in the development of new inhibitors targeting similar pathways.
Historical Development & Rationale for Tyverb in Targeted Oncology

Evolution of HER2/EGFR Dual Kinase Inhibition Concepts

The conceptual foundation for dual HER2/EGFR inhibition emerged from seminal research into the ErbB receptor family (EGFR/HER1, HER2, HER3, HER4). Early studies revealed that HER2, though ligandless, acts as the preferred dimerization partner for other ErbB receptors, amplifying oncogenic signaling. HER2 overexpression (found in 15–25% of breast cancers) correlates with aggressive disease and poor prognosis due to uncontrolled activation of downstream pathways like PI3K/AKT and MAPK [3] [4].

Monotherapies targeting single receptors (e.g., trastuzumab for HER2 or gefitinib for EGFR) showed limitations, including compensatory signaling via alternative ErbB dimers. For instance, HER2-HER3 heterodimers potently activate PI3K signaling, driving resistance to EGFR inhibitors [6]. This mechanistic insight spurred the hypothesis that simultaneous blockade of HER2 and EGFR could overcome these escape pathways. Preclinical studies confirmed that dual inhibition suppressed tumor growth more effectively than single-target agents, particularly in HER2-positive cancers with co-expressed EGFR [5] [9].

Table 1: Key Mechanistic Insights Driving Dual HER2/EGFR Targeting

FindingSignificance
HER2 is the preferred dimerization partner for EGFR, HER3, and HER4 [4]Enables amplified oncogenic signaling; single-target inhibitors fail to disrupt all dimers.
HER2-EGFR heterodimers enhance EGF binding affinity [5]Explains synergy in pathway activation; dual targeting disrupts ligand-dependent signaling.
HER3-mediated PI3K activation persists after HER2 inhibition [6]Dual EGFR/HER2 blockade prevents HER3 transactivation, overcoming resistance.

Tyverb's Position in the Chronology of Tyrosine Kinase Inhibitors

Lapatinib (Tyverb/Tykerb) emerged as the first clinically validated dual HER2/EGFR tyrosine kinase inhibitor (TKI), distinct from earlier selective TKIs:

  • 1st Generation (Selective TKIs): Imatinib (BCR-Abl, 2001) and gefitinib (EGFR, 2003) targeted single kinases. While transformative, their efficacy was limited by redundant signaling pathways [1].
  • Monoclonal Antibodies (mAbs): Trastuzumab (HER2, 1998) revolutionized HER2-positive breast cancer care but was ineffective against EGFR-driven tumors and had limited blood-brain barrier penetration [3].
  • Lapatinib's Approval (2007): Represented a paradigm shift as an oral, small-molecule TKI inhibiting both HER2 (IC₅₀: 9.2 nM) and EGFR (IC₅₀: 10.8 nM). It was initially approved with capecitabine for trastuzumab-resistant HER2-positive metastatic breast cancer [5] [7].

Its unique value lay in targeting intracellular kinase domains, unlike mAbs (e.g., trastuzumab) that bind extracellular receptors. This enabled inhibition of truncated HER2 variants lacking extracellular domains and improved central nervous system activity [7] [8].

Table 2: Evolution of Key Tyrosine Kinase Inhibitors in Oncology

AgentTarget(s)Approval YearKey AdvancementLimitation
ImatinibBCR-Abl2001First molecularly targeted TKI; >95% hematologic response in CML [1]Ineffective against solid tumors.
GefitinibEGFR2003First EGFR TKI; benefit in NSCLC with EGFR mutations.Resistance via HER2/HER3 dimerization [1].
TrastuzumabHER2 (extracellular)1998First HER2-targeted therapy; improved OS in metastatic breast cancer.No activity against EGFR; poor CNS penetration [3].
LapatinibHER2 & EGFR2007First dual TKI; activity in trastuzumab-resistant and CNS metastases [7].Lower potency vs. pan-HER TKIs (e.g., neratinib) [8].

Pharmacological Rationale for Dual ErbB Receptor Targeting

Lapatinib’s molecular design addresses three critical pharmacological challenges in ErbB-targeted therapy:

  • Simultaneous Kinase Domain Inhibition: By competitively binding ATP sites of both HER2 and EGFR, lapatinib prevents transphosphorylation and activation of downstream effectors (e.g., PI3K, survivin). This is crucial because HER2-EGFR heterodimers trigger more potent proliferative signals than homodimers [4] [5].
  • Overcoming Antibody Resistance: Trastuzumab’s efficacy is limited by resistance mechanisms like EGFR upregulation or p95HER2 truncations. As an intracellular inhibitor, lapatinib retains activity against these variants [5] [8].
  • Synergy with Antibody Therapies: Preclinical data show lapatinib enhances trastuzumab’s efficacy by promoting HER2 internalization and disrupting ligand-independent HER2-HER3 complexes. This rationalized later combination regimens (e.g., lapatinib + trastuzumab) [2] [9].

Additionally, lapatinib’s selectivity profile (minimal off-target kinase activity) reduces toxicity compared to pan-HER inhibitors like neratinib, which potently inhibits EGFR (IC₅₀: 1.8 nM) causing severe diarrhea [8].

Table 3: Dual Targeting in Resistance Management

Resistance MechanismEffect of Dual HER2/EGFR Inhibition
Compensatory EGFR signaling post-trastuzumab [5]Lapatinib blocks EGFR-driven survival pathways.
HER3-mediated PI3K reactivation [6]Reduced via disruption of HER2-HER3 dimers.
p95HER2 truncations [8]Kinase domain remains accessible to lapatinib but not trastuzumab.

Properties

Product Name

Tyverb

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C36H34ClFN4O7S2

Molecular Weight

753.3 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)

InChI Key

OZDXXJABMOYNGY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.